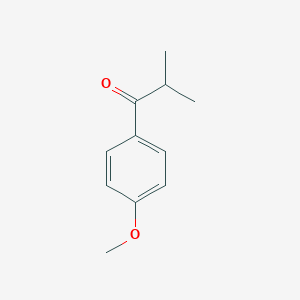

1-(4-Methoxyphenyl)-2-methylpropan-1-one

説明

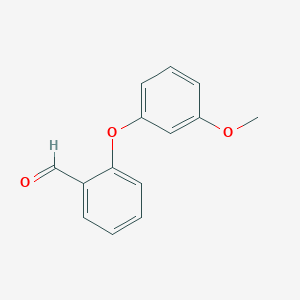

“1-(4-Methoxyphenyl)-2-methylpropan-1-one” is an alkylbenzene . It is also known by other names such as “2-Propanone, 1-(p-methoxyphenyl)-”, “p-Acetonylanisole”, “p-Methoxybenzyl methyl ketone”, “Anisketone”, “Anisyl methyl ketone”, “1-(p-Methoxyphenyl)-2-propanone”, “1-(4-Methoxyphenyl)-2-propanone”, “4-Methoxyphenylacetone”, “p-Methoxyphenylacetone”, “4-Methoxybenzyl methyl ketone”, “Anisic ketone”, “1-(p-Anisyl)-2-propanone”, “2-Propanone, (p-methoxyphenyl)-”, “4’-Methoxyphenyl-2-propanone”, “NSC 22983”, “p-Anisylacetone”, “1-(4-Methoxyphenyl)propan-2-one”, and "1-(4-Methoxyphenyl)acetone" .

Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)-2-methylpropan-1-one” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 164.2011 . The IUPAC Standard InChIKey for this compound is WFWKNGZODAOLEO-UHFFFAOYSA-N . The 3D structure of the molecule can be viewed using Java or Javascript .

科学的研究の応用

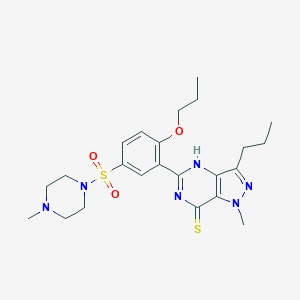

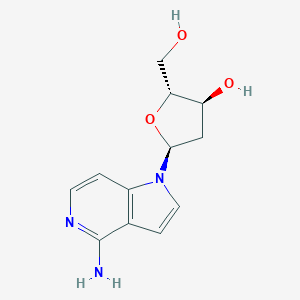

Medicinal Chemistry and Drug Discovery

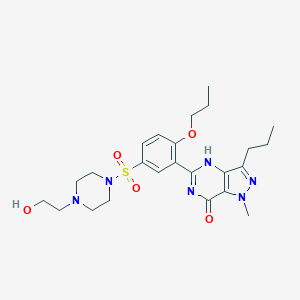

The 1,2,3-triazole moiety serves as a versatile scaffold in medicinal chemistry. Researchers have explored derivatives of this compound for their anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . The pyrazole ring, a significant heterocyclic component, appears in several drugs with diverse pharmacological profiles. These drugs include anti-inflammatory, analgesic, vasodilator, and antidepressant agents. Additionally, pyrazoles find applications in cancer treatment, obesity management, and cytoprotection .

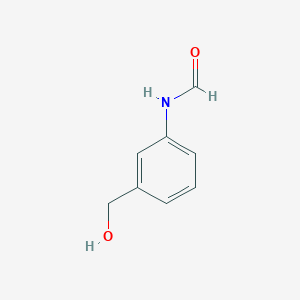

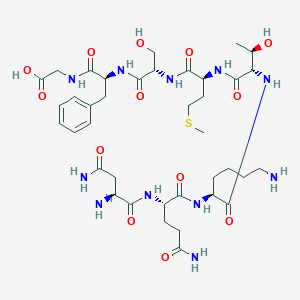

Hydrazones in Biological and Pharmacological Studies

Hydrazones exhibit a wide range of biological and pharmacological properties. These include antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, and cardioprotective effects. Researchers have also explored their potential as antimalarial, anticonvulsant, and antischistosomiasis agents .

X-Ray Diffraction Studies

The newly synthesized heterocycle derived from 1-(4-Methoxyphenyl)-2-methylpropan-1-one was confirmed through X-ray diffraction analysis. This technique provides valuable insights into the three-dimensional arrangement of atoms within the crystal lattice, aiding in structural determination .

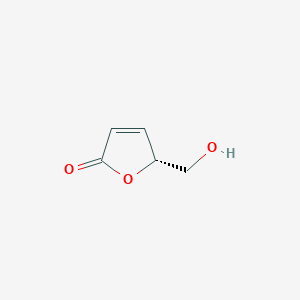

Chemical Synthesis and Characterization

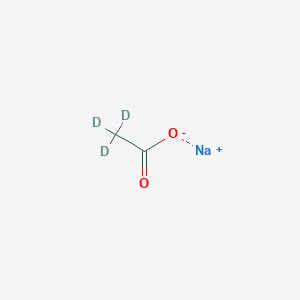

The reaction involved equimolar quantities of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid (HCl). The resulting heterocycle was purified by crystallization, yielding a 95% yield .

Mass Spectrometry

Low-resolution mass spectra were recorded to characterize the compound. These spectra provide information about the molecular weight and fragmentation patterns, aiding in compound identification .

Stabilization of Z-Configuration

The hydrogen bonding contact in the synthesized compound may play a role in stabilizing the Z-configuration of the C=N bond .

Safety and Hazards

“1-(4-Methoxyphenyl)-2-methylpropan-1-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

特性

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOMHKNFOBWRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301355 | |

| Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-methylpropan-1-one | |

CAS RN |

2040-20-2 | |

| Record name | p-Methoxyisobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)